![molecular formula C24H24N8O2 B15139222 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide](/img/structure/B15139222.png)
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is a compound that has garnered significant interest in the field of medicinal chemistry. It is known for its potent inhibitory activity against fms-like tyrosine kinase 3 (FLT3), making it a promising candidate for the treatment of acute myeloid leukemia (AML) .
Vorbereitungsmethoden
The synthesis of 4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide involves multiple steps, starting from FN-1501. The synthetic route typically includes the following steps:
Formation of the pyrimidine core: This involves the reaction of appropriate starting materials under specific conditions to form the 6-phenoxypyrimidin-4-yl moiety.
Amination: The pyrimidine core is then subjected to amination to introduce the amino group.
Coupling with piperazine: The intermediate is then coupled with 4-piperazin-1-ylphenyl to form the desired compound.
Final modifications: Additional steps may be required to introduce the carboxamide group and finalize the structure .
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Analyse Chemischer Reaktionen
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can undergo oxidation reactions, often using reagents such as hydrogen peroxide or other oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the amino and phenyl groups, using appropriate nucleophiles or electrophiles.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids and amines .
Wissenschaftliche Forschungsanwendungen
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a model compound in the study of FLT3 inhibitors and their synthesis.
Biology: The compound is studied for its effects on cellular processes, particularly in FLT3-mutation driven cells.
Medicine: It shows potential as a therapeutic agent for AML, especially in cases with dual FLT3 internal tandem duplication (ITD) and tyrosine kinase domain (TKD) mutations.
Industry: The compound’s synthesis and optimization are of interest for pharmaceutical manufacturing .
Wirkmechanismus
The compound exerts its effects by inhibiting FLT3, a receptor tyrosine kinase involved in the proliferation and survival of hematopoietic cells. By binding to the FLT3 receptor, it prevents the activation of downstream signaling pathways, leading to reduced cell proliferation and increased apoptosis in FLT3-mutation driven cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds include other FLT3 inhibitors such as:
Midostaurin: Another FLT3 inhibitor used in the treatment of AML.
Gilteritinib: A potent FLT3 inhibitor with activity against FLT3-ITD and FLT3-TKD mutations.
Quizartinib: Known for its selective inhibition of FLT3-ITD.
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide is unique due to its high inhibitory activity against multiple FLT3 mutations and its favorable pharmacokinetic properties, making it a promising candidate for further development .
Eigenschaften
Molekularformel |
C24H24N8O2 |
|---|---|
Molekulargewicht |
456.5 g/mol |
IUPAC-Name |
4-[(6-phenoxypyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C24H24N8O2/c33-24(29-17-6-8-18(9-7-17)32-12-10-25-11-13-32)23-20(15-28-31-23)30-21-14-22(27-16-26-21)34-19-4-2-1-3-5-19/h1-9,14-16,25H,10-13H2,(H,28,31)(H,29,33)(H,26,27,30) |
InChI-Schlüssel |
RSZBDSJQRIEBFQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCN1)C2=CC=C(C=C2)NC(=O)C3=C(C=NN3)NC4=CC(=NC=N4)OC5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


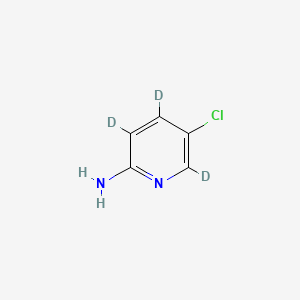

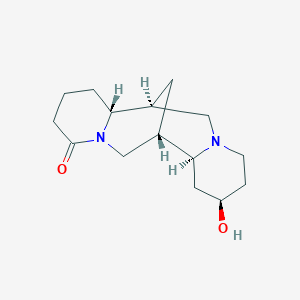

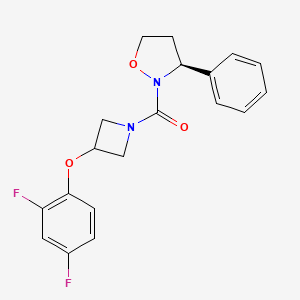
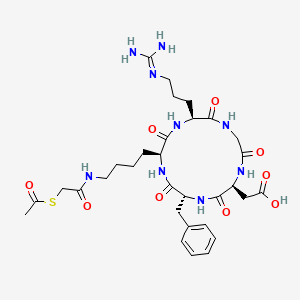

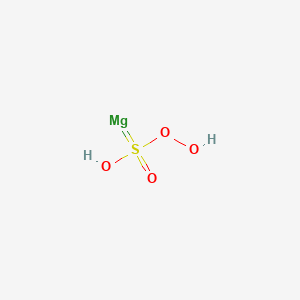
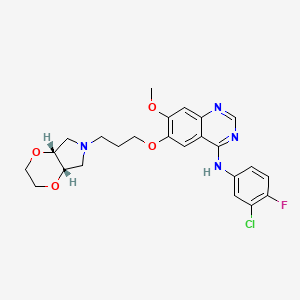

![7-[(1R)-2-[2-[2-fluoro-5-[[4-(2-propan-2-yl-1,3-thiazole-5-carbonyl)-1-oxa-4,9-diazaspiro[5.5]undecan-9-yl]methyl]phenyl]ethylamino]-1-hydroxyethyl]-4-hydroxy-3H-1,3-benzothiazol-2-one](/img/structure/B15139225.png)
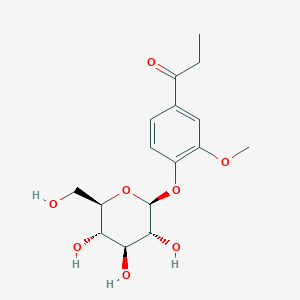
![1-[(2R,3S,5R)-4-ethynyl-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B15139233.png)

